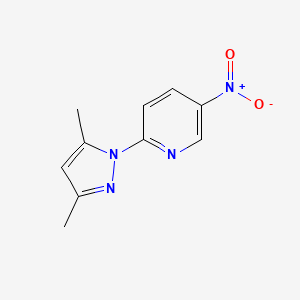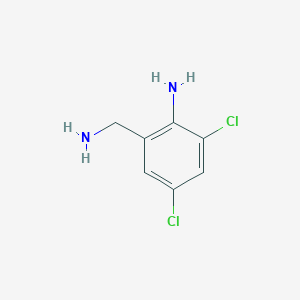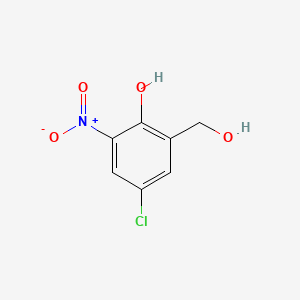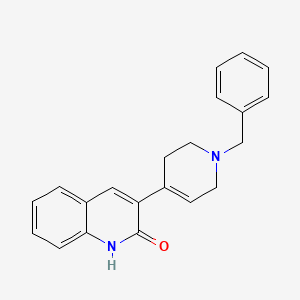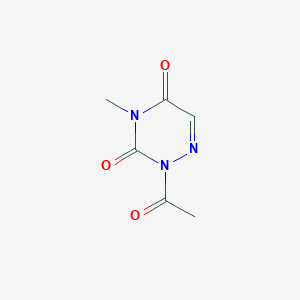
2-Acetyl-4-methyl-1,2,4-triazine-3,5(2h,4h)-dione
Descripción general
Descripción
2-Acetyl-4-methyl-1,2,4-triazine-3,5(2h,4h)-dione, commonly referred to as AMTD, is a heterocyclic compound with a molecular formula of C5H6N4O2. It is a colorless, crystalline solid that is soluble in water and has a melting point of approximately 150°C. AMTD has a variety of applications in scientific research and has been used in the synthesis of other compounds.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
2-Acetyl-4-methyl-1,2,4-triazine-3,5(2h,4h)-dione and its derivatives have been extensively explored in the field of synthetic organic chemistry. For example, optimized synthesis methods have been developed to create benzylic derivatives of 1,2,4-triazin-3,5(2H,4H)-dione, leading to compounds characterized by various spectroscopic techniques, showcasing their potential in further chemical applications (Hwang et al., 2017). Additionally, ene reactions of arylmethylenedihydropyrazoles with related triazone compounds have been studied, establishing the structural framework through spectroscopic analysis and X-ray diffraction (Klimova et al., 2002).
Photocatalysis and Organic Synthesis
Innovative photocatalytic methods using visible light have enabled the oxyalkylation of 1,2,4-triazine derivatives, demonstrating the utility of these compounds in synthesizing bioactive molecules. This process, which employs metal-free photocatalysts and sunlight, highlights the potential for sustainable and green chemistry applications (Tan et al., 2022).
Antimicrobial and Antitumor Activities
Several studies have explored the biological activities of 1,2,4-triazine derivatives, including their antimicrobial and antitumor properties. For instance, new compounds synthesized from 1,2,4-triazine-3,5(2H,4H)-diones have been evaluated for their effectiveness against various Gram-positive and Gram-negative microorganisms, showing potential as antibacterial agents (Huang & Lee, 2011). Moreover, novel synthetic routes have been developed to create fused triazine systems with demonstrated antimicrobial activity, indicating their promise for developing new therapeutic agents (Abd El-Moneim et al., 2015).
Cross-Dehydrogenative-Coupling Reactions
Recent advancements include the development of cross-dehydrogenative-coupling reactions involving N-heterocycles, such as 1,2,4-triazine-3,5(2H, 4H)-diones, with N-alkyl-N-methylanilines. This method, facilitated by visible light and ambient air, underscores the versatility of triazine derivatives in organic synthesis, offering a pathway to aminomethyl-substituted N-heterocycles with significant functional group compatibility (Zhang et al., 2021).
Propiedades
IUPAC Name |
2-acetyl-4-methyl-1,2,4-triazine-3,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O3/c1-4(10)9-6(12)8(2)5(11)3-7-9/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGHDHNWZJRYUTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(=O)N(C(=O)C=N1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10294019 | |
| Record name | 2-Acetyl-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10294019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
88512-99-6 | |
| Record name | NSC93480 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93480 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Acetyl-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10294019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



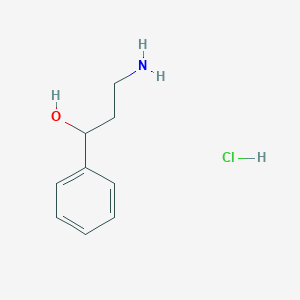
![Diethyl 2-[(4-nitrophenyl)methyl]propanedioate](/img/structure/B3033062.png)


